Bienvenue dans la boutique en ligne BenchChem!

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

PI3Kδ inhibitor isoform selectivity kinase profiling

The compound 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS 1009298-69-4) is a small-molecule inhibitor targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is cataloged as compound 23 in the Amgen patent US8772480 and is structurally related to the clinical candidate vistusertib (AZD2014).

Molecular Formula C24H27N5O4
Molecular Weight 449.511
CAS No. 1009298-69-4
Cat. No. B2377065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
CAS1009298-69-4
Molecular FormulaC24H27N5O4
Molecular Weight449.511
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C
InChIInChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1
InChIKeyNGXAJVNTIQZDCB-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid CAS 1009298-69-4: Procurement Specifications for a Dual PI3K/mTOR Probe


The compound 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS 1009298-69-4) is a small-molecule inhibitor targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [1]. It is cataloged as compound 23 in the Amgen patent US8772480 and is structurally related to the clinical candidate vistusertib (AZD2014) [2]. The compound features a pyrido[2,3-d]pyrimidine core with two chiral (3S)-3-methylmorpholine substituents and a benzoic acid moiety at the 7-position. Its primary biological profile includes nanomolar inhibition of class I PI3K isoforms and moderate mTOR kinase inhibition [3].

Why 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid Cannot Be Replaced by Generic PI3K or mTOR Inhibitors


Generic substitution within the pyrido[2,3-d]pyrimidine class or among common PI3K/mTOR reference compounds (e.g., BEZ235, gedatolisib) is not permissible for procurement decisions because this specific compound occupies a unique selectivity and affinity space at the PI3K isoform level [1]. Public data shows its PI3Kδ Ki of 9 nM and PI3Kα Ki of 12 nM differ substantially from the mTOR IC50 of 201 nM (a ~17-fold selectivity window), a balance not recapitulated by other dual inhibitors [2]. Furthermore, its (3S)-methylmorpholine stereochemistry distinguishes it from the (3R)-enantiomer (AZD2014 metabolite M15) and other stereoisomers, which likely exhibit divergent binding kinetics and off-target profiles; therefore, substituting a racemic mixture or an alternative stereoisomer can erode the precise pharmacological fingerprint required for reproducible target engagement studies [3].

Quantitative Differentiation Evidence: 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid vs. Closest Analogs


PI3Kδ Isoform Affinity: 9 nM Ki vs. PI3Kα and mTOR

This compound demonstrates a lower Ki for PI3Kδ (9 nM) compared to PI3Kα (12 nM) and a much larger margin over mTOR (201 nM IC50). This affinity gradient suggests a potential for PI3Kδ-preferred binding within the class I PI3K family, a trait not commonly observed in compounds primarily profiled as balanced dual PI3K/mTOR inhibitors [1].

PI3Kδ inhibitor isoform selectivity kinase profiling

Stereochemical Differentiation: (3S)-Methylmorpholine vs. Clinical Candidate (3R)-Enantiomer

The compound is the (3S,3S) stereoisomer of the morpholine substituents. The corresponding (3R,3R) enantiomer is known as AZD-2014 metabolite M15 (DM006741) and is documented as a distinct molecular entity with a separate CAS and predicted toxicity profile [1]. While direct comparative activity data between the two enantiomers is not publicly available, the known influence of chirality on PI3K/mTOR kinase binding, as described in the patent family [2], indicates that stereochemical integrity is critical for maintaining the target binding profile.

chiral resolution stereochemistry-activity relationship drug metabolite

Functional Group Differentiation: Carboxylic Acid vs. Clinical Candidate Vistusertib (N-Methylbenzamide)

This compound contains a benzoic acid functionality at the 7-position of the pyrido[2,3-d]pyrimidine core, whereas the structurally related clinical candidate vistusertib (AZD2014) features an N-methylbenzamide at the same position . The carboxylic acid group confers different physicochemical properties, such as ionizability and hydrogen-bonding potential, which can influence solubility, permeability, and formulation characteristics. These properties may make the compound a preferred choice for in vitro biochemical studies where aqueous solubility is a key factor.

structure-property relationship solubility profile chemical probe

Optimized Application Scenarios for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS 1009298-69-4) Based on Quantitative Evidence


Biochemical PI3Kδ vs. mTOR Selectivity Profiling

Leverage the compound's 9 nM Ki for PI3Kδ and 12 nM Ki for PI3Kα relative to 201 nM on mTOR to conduct in vitro selectivity profiling [1]. This application is critical for research groups dissecting the contribution of PI3Kδ versus mTOR in B-cell malignancies, where PI3Kδ-selective agents like idelalisib are clinically validated. The compound's unique affinity ratio enables direct comparison of PI3Kδ inhibition relative to mTOR in a single chemical probe, avoiding the confounding variables introduced by using two different tool compounds with divergent physicochemical properties.

Chiral Purity-Dependent Target Engagement Studies

Employ this (3S,3S) stereoisomer in target engagement experiments where stereochemical identity is critical [2]. The (3R,3R) enantiomer is documented as a distinct metabolite (AZD-2014 M15) with its own CAS number [3]. For studies aiming to map stereochemical determinants of PI3K isoform binding or to assess enantiomer-specific pharmacodynamics, this compound serves as the definitive (3S)-configured probe, enabling rigorous structure-activity relationship studies that are impossible with racemic mixtures.

Carboxylic Acid Chemical Probe for In Vitro Solubility-Sensitive Assays

Utilize this benzoic acid-functionalized compound in biochemical assays requiring enhanced aqueous solubility compared to the N-methylbenzamide counterpart vistusertib . The carboxylic acid group provides superior ionization at physiological pH, potentially improving solubility in aqueous buffer systems. This makes the compound suitable for high-concentration in vitro studies, such as NMR-based binding assays or co-crystallization trials, where maintaining high solute concentrations is essential.

Reference Standard for PI3K/mTOR Dual Inhibitor Analytical Method Development

Procure this compound as an analytical reference standard for developing HPLC or LC-MS methods to detect and quantify pyrido[2,3-d]pyrimidine-based PI3K/mTOR inhibitors in biological matrices . Its distinct retention time, mass spectrum (m/z 450.5 [M+H]+), and UV absorbance profile, combined with the well-defined (3S,3S) stereochemistry, make it suitable as a calibration standard for pharmacokinetic or drug metabolism studies involving the vistusertib chemical class.

Quote Request

Request a Quote for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.